8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 8th position, a hydroxy group at the 4th position, and a carboxamide group linked to a 1,3,4-thiadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the quinoline core with the thiadiazole ring through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The presence of the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline core but lacks the thiadiazole ring.
Quinoline-3-carboxamide: A simpler derivative without the chloro and hydroxy groups, which may have different biological activities.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring but with different substituents, which can exhibit varying degrees of biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-chloro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)9-6-17-11-8(12(9)21)4-3-5-10(11)16/h3-7H,1-2H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVMPZOYZLNLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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